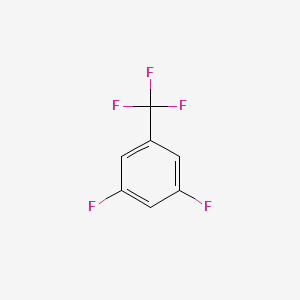

3,5-Difluorobenzotrifluoride

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCLGXXPDMBMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590727 | |

| Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-85-4 | |

| Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Difluorobenzotrifluoride

Established Synthetic Pathways to 3,5-Difluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing fluorine atoms onto an aromatic ring. This approach typically involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups, with a nucleophilic fluoride (B91410) source. In the context of this compound synthesis, this often involves the displacement of other halogen atoms or nitro groups.

A common precursor for SNAr-based fluorination is a chlorinated benzotrifluoride (B45747) derivative. For instance, the reaction of 3,5-dichlorobenzotrifluoride (B1294835) with a fluoride source can yield this compound. The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the chlorine atoms by fluorine. wright.edu

The choice of fluorinating agent and reaction conditions is critical for the success of these reactions. Common fluoride sources include potassium fluoride (KF) and other alkali metal fluorides. The reaction is often carried out in a polar aprotic solvent at elevated temperatures to ensure the solubility of the fluoride salt and to provide sufficient energy to overcome the activation barrier of the reaction. google.comgoogle.com

In some synthetic routes, nitro groups are used as activating groups and are subsequently replaced by fluorine. For example, 3,5-dinitrobenzotrifluoride (B42144) can be a precursor where the nitro groups are substituted by fluorine atoms via SNAr. usgs.govusgs.govusgs.gov This fluorodenitration can be achieved using reagents like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.orgnih.gov

Table 1: Examples of SNAr Reactions in Fluorinated Benzene (B151609) Synthesis

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not Specified | beilstein-journals.orgnih.gov |

| 3-Nitro-4-chlorobenzotrifluoride | Anhydrous Potassium Fluoride | 3-Nitro-4-fluorobenzotrifluoride | ~92% |

Halogen Exchange (Halex) Reactions in the Synthesis of Fluorinated Aromatics

The Halogen Exchange (Halex) reaction is a specific and widely used type of nucleophilic aromatic substitution for the synthesis of fluoroaromatic compounds. This process involves the exchange of a halogen atom, typically chlorine or bromine, on an aromatic ring with a fluorine atom from a fluoride salt.

The synthesis of 3,4-difluorobenzotrifluoride (B53430) from 3,4-dichlorobenzotrifluoride (B146526) via a KF exchange reaction is a documented example of this methodology. researchgate.net The Halex reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethyl group in benzotrifluorides.

Key parameters influencing the efficiency of Halex reactions include the choice of fluoride source, solvent, temperature, and the potential use of a phase-transfer catalyst. Anhydrous potassium fluoride is a common and cost-effective fluorinating agent. The reaction is typically performed in high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The Swarts reaction, a well-known Halex process, utilizes inorganic fluorides like AgF, Hg2F2, CoF2, or SbF3 to replace other halogens. organicmystery.com

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound is often accomplished through multi-step sequences starting from more readily available precursors. These routes offer flexibility and can be tailored based on the availability and cost of starting materials.

Preparation via Chlorinated and Dinitro Intermediates

One established multi-step synthesis involves the use of chlorinated and dinitro intermediates. A common starting material is 4-chloro-3,5-dinitrobenzotrifluoride (B147460). epo.orgjustia.com This compound can undergo a series of reactions to yield the desired product. For instance, a process might involve:

Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with an alkali metal fluoride to form 4-fluoro-3,5-dinitrobenzotrifluoride. epo.orgjustia.com

Chlorodenitration of the 4-fluoro product to yield 3,5-dichloro-4-fluorobenzotrifluoride. epo.orgjustia.com

A subsequent reaction with an alkali metal fluoride to produce 3-chloro-4,5-difluorobenzotrifluoride (B1363454). epo.orgjustia.comprepchem.com

Another pathway starts with the nitration of benzotrifluoride or a substituted benzotrifluoride to produce 3,5-dinitrobenzotrifluoride. usgs.govusgs.govusgs.govcore.ac.ukgoogle.com This dinitro compound can then be further transformed. For example, 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) can be produced and subsequently used as an intermediate for herbicides. google.com

Table 2: Multi-Step Synthesis Example via Chlorinated Dinitro Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-chloro-3,5-dinitrobenzotrifluoride | Alkali metal fluoride | 4-fluoro-3,5-dinitrobenzotrifluoride |

| 2 | 4-fluoro-3,5-dinitrobenzotrifluoride | Chlorinating agent | 3,5-dichloro-4-fluorobenzotrifluoride |

| 3 | 3,5-dichloro-4-fluorobenzotrifluoride | Alkali metal fluoride | 3-chloro-4,5-difluorobenzotrifluoride |

Routes from Substituted Toluene (B28343) and Aniline (B41778) Derivatives

Alternative synthetic routes to this compound and its precursors often begin with substituted toluene or aniline derivatives.

For instance, 3,5-difluorotoluene (B38592) can be a precursor. nbinno.comchembk.comchembk.com Methods to synthesize 3,5-difluorotoluene include the reaction of toluene with hydrofluoric acid or the reduction of 1-(bromomethyl)-3,5-difluorobenzene. chembk.com Once obtained, the toluene derivative can be further functionalized. For example, 3,5-difluorotoluene can be oxidized to 3,5-difluorobenzaldehyde, a valuable intermediate for various fine chemicals. google.com

Aniline derivatives also serve as important starting points. 3,5-Difluoroaniline (B1215098) can be synthesized from various precursors, including 1-bromo-3,5-difluorobenzene (B42898) or by the reduction of chlorinated difluoroaniline derivatives. patsnap.comgoogle.comprepchem.comchemicalbook.comgoogleapis.com For example, 2-chloro-3,5-difluoroaniline (B1349362) can be reduced with hydrogen gas in the presence of a palladium-carbon catalyst to yield 3,5-difluoroaniline with high purity and yield. prepchem.comgoogleapis.com This aniline can then potentially be converted to this compound through a series of reactions, likely involving diazotization followed by trifluoromethylation.

Advanced Synthetic Strategies and Innovations

Research into the synthesis of fluorinated aromatic compounds, including this compound, is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods.

Innovations in fluorination techniques are a key area of development. This includes the use of novel fluorinating reagents and catalyst systems. For example, electrochemical fluorination (ECF) in anhydrous liquid hydrogen fluoride is an advanced method for producing perfluorinated organic substances. fluorine1.ru While this method typically leads to exhaustive fluorination, modifications and careful control of reaction conditions could potentially be adapted for selective fluorination.

The development of new catalysts for Halex reactions is another area of innovation. While traditional methods often rely on high temperatures and polar aprotic solvents, newer catalyst systems aim to achieve high yields under milder conditions.

Catalytic Approaches in Fluorinated Benzotrifluoride Synthesis

The introduction of fluorine atoms into a benzene ring, particularly in the presence of a trifluoromethyl group, often requires catalytic mediation to enhance reaction rates and selectivity. While direct catalytic synthesis of this compound is not extensively documented, the broader field of fluorinated benzotrifluoride synthesis provides insights into relevant catalytic systems.

Catalysts play a crucial role in facilitating the fluorination of aromatic compounds. For instance, in the synthesis of fluorinated aromatics, transition metals like palladium and copper are utilized to catalyze fluorination reactions, leading to high yields and regioselectivity. Lewis acids are also employed as catalysts in certain fluorination reactions. smolecule.com

In a broader context of producing benzotrifluoride derivatives, catalytic systems are essential. For example, the synthesis of 3,4-difluorobenzotrifluoride, an isomer of the target compound, can be achieved by reacting a 3,4-dihalobenzotrifluoride with potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase-transfer catalyst. google.com These catalysts, which include quaternary phosphonium (B103445) salts and crown ethers, facilitate the reaction between the solid inorganic fluoride and the organic substrate. google.com

The following table summarizes catalysts that are generally employed in the synthesis of fluorinated aromatic compounds, which could be applicable to the synthesis of this compound.

| Catalyst Type | Specific Examples | Application in Fluorination |

| Transition Metals | Palladium (Pd), Copper (Cu) | Catalyze fluorination reactions for high regioselectivity and yields. |

| Lewis Acids | Ferric chloride (FeCl₃) | Used in chlorination steps preceding fluorination. smolecule.com |

| Phase-Transfer Catalysts | Quaternary phosphonium salts, Crown ethers | Facilitate halogen exchange reactions with alkali metal fluorides. google.com |

Regioselective Synthesis of Isomers and Analogues

The regioselective synthesis of specific isomers of difluorobenzotrifluoride is critical for their application in various industries. The position of the fluorine atoms on the benzene ring significantly influences the molecule's chemical and biological properties. The synthesis of this compound and its isomers often involves multi-step processes where the regioselectivity is controlled at each step.

A documented method for the preparation of this compound involves the nitration of 3-nitrobenzotrifluoride (B1630513) to yield 3,5-dinitrobenzotrifluoride. usgs.gov This intermediate is then presumably converted to the target molecule, although the specific conditions for this final fluorination step are not detailed in the available literature.

The synthesis of isomers such as 3-chloro-4,5-difluorobenzotrifluoride and 3,4-difluorobenzotrifluoride provides a clear illustration of regioselective strategies. For instance, one patented process for preparing 3-chloro-4,5-difluorobenzotrifluoride starts with 4-chloro-3,5-dinitrobenzotrifluoride. epo.org This is first reacted with an alkali metal fluoride to form 4-fluoro-3,5-dinitrobenzotrifluoride. epo.org Subsequent chlorodenitration yields 3,5-dichloro-4-fluorobenzotrifluoride, which is then reacted with an alkali metal fluoride to produce the final product. epo.org

Another approach for an isomer, 3,4-difluorobenzotrifluoride, involves the reaction of a 3,4-dihalobenzotrifluoride with KF or CsF in a polar aprotic solvent at elevated temperatures. google.comjustia.com The choice of starting material and reaction conditions dictates the final isomeric product.

The table below outlines the synthesis of different difluorobenzotrifluoride isomers, highlighting the regioselective control.

| Target Isomer | Starting Material | Key Reaction Steps | Regioselective Control |

| This compound | 3-Nitrobenzotrifluoride | 1. Nitration to 3,5-dinitrobenzotrifluoride. usgs.gov | The directing effect of the nitro and trifluoromethyl groups in the initial nitration step. |

| 3-Chloro-4,5-difluorobenzotrifluoride | 4-Chloro-3,5-dinitrobenzotrifluoride | 1. Fluorination to 4-fluoro-3,5-dinitrobenzotrifluoride. 2. Chlorodenitration to 3,5-dichloro-4-fluorobenzotrifluoride. 3. Fluorination to the final product. epo.org | Stepwise introduction of substituents, with the existing groups on the ring directing the position of the incoming group at each stage. |

| 3,4-Difluorobenzotrifluoride | 3,4-Dihalobenzotrifluoride | Halogen exchange reaction with KF or CsF. google.comjustia.com | The positions of the halogens on the starting material determine the final positions of the fluorine atoms. |

The synthesis of these fluorinated compounds underscores the importance of a strategic approach to control the regiochemistry of the final product. The electron-withdrawing or donating properties of the substituents on the benzene ring, along with the choice of reagents and reaction conditions, are all critical factors in achieving the desired isomer.

Reactivity and Reaction Mechanisms of 3,5 Difluorobenzotrifluoride

Fundamental Reactivity Patterns of Fluorinated Aromatics

Fluorinated aromatic compounds exhibit unique reactivity patterns governed by the distinct electronic properties of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring. researchgate.netresearchgate.netstackexchange.com This inductive effect strongly polarizes the carbon-fluorine bond. researchgate.net Concurrently, fluorine can act as a weak π-electron donor through its lone pairs, a resonance effect (+R). researchgate.net However, the inductive withdrawal overwhelmingly dominates the resonance donation.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3,5-Difluorobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic compounds like this compound. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The SNAr mechanism is favored on rings bearing strong electron-withdrawing groups, such as the fluorine atoms and the trifluoromethyl group present in this compound. wikipedia.orglibretexts.org These groups effectively stabilize the negatively charged intermediate formed during the reaction.

In the case of this compound, the fluorine atoms can serve as the leaving groups. The molecule's structure, with three potent electron-withdrawing groups, renders the aromatic ring highly electrophilic and thus primed for nucleophilic attack. This is analogous to the reactivity observed in similar structures, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes SNAr reactions where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxygen | Phenol / K₂CO₃ | Aryl Ether | beilstein-journals.org |

| Sulfur | Thiophenol / K₂CO₃ | Aryl Sulfide | beilstein-journals.org |

| Nitrogen | Pyrrolidine | Aryl Amine | beilstein-journals.org |

| Nitrogen | Ammonia | Aniline (B41778) Derivative | beilstein-journals.org |

The mechanism of SNAr reactions is classically depicted as a two-step addition-elimination process. wikipedia.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.comwikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

However, extensive computational and experimental studies, including kinetic isotope effect (KIE) measurements, have provided compelling evidence that many SNAr reactions proceed through a one-step, or "concerted," mechanism. springernature.com The preferred pathway, whether stepwise or concerted, is highly dependent on the specific substrate, nucleophile, leaving group, and solvent conditions. ucl.ac.uk Kinetic studies using Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile, can help elucidate the specific mechanism and determine the rate-determining step of the reaction. nih.govnih.gov For highly activated systems like this compound, the initial nucleophilic attack is the energetic bottleneck of the reaction. stackexchange.com

The reactivity of this compound in SNAr reactions is dictated by the powerful electron-withdrawing effects of its substituents.

Fluorine Atoms : While fluoride (B91410) is generally a poor leaving group in aliphatic Sₙ2 reactions, it is an excellent leaving group in the context of SNAr. libretexts.org This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine exerts a strong inductive effect, which powerfully stabilizes the negatively charged Meisenheimer complex (or the transition state in a concerted mechanism). stackexchange.com This stabilization lowers the activation energy of the reaction, leading to a faster rate compared to other halogens like chlorine or bromine. stackexchange.comlibretexts.org

Trifluoromethyl Group (CF₃) : The CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry. researchgate.netmdpi.com Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. mdpi.com Positioned on the ring, the CF₃ group works in concert with the two fluorine atoms to drastically reduce the electron density of the aromatic system. This extreme electron deficiency, or electrophilicity, makes the ring an exceptionally favorable target for attack by nucleophiles, thereby significantly accelerating the rate of SNAr reactions. libretexts.orgmdpi.com

Electrophilic Aromatic Substitution (EAS) Considerations in Fluorinated Systems

Electrophilic aromatic substitution (EAS) is a reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org This mechanism requires the aromatic ring to act as a nucleophile, donating its π-electrons to the attacking electrophile. masterorganicchemistry.com The reaction proceeds through a positively charged carbocation intermediate. masterorganicchemistry.com

The presence of the two fluorine atoms and the trifluoromethyl group makes this compound highly unreactive towards EAS. All three substituents are strongly deactivating due to their powerful electron-withdrawing inductive effects, which pull electron density away from the ring. uci.edu This electron-poor character makes the ring nucleophilically weak and unable to readily attack an incoming electrophile. Furthermore, electron-withdrawing groups destabilize the cationic intermediate required for the EAS mechanism. wikipedia.org Consequently, electrophilic substitution on this compound would be exceedingly difficult, requiring harsh reaction conditions, if it proceeds at all. uci.edu

Transition Metal-Catalyzed Transformations

Beyond classical substitution reactions, polyfluorinated aromatics like this compound are potential substrates for various transition metal-catalyzed transformations. These modern synthetic methods can enable the functionalization of otherwise inert C-H or C-F bonds. rsc.org Catalytic cycles involving metals such as palladium, copper, or ruthenium can facilitate cross-coupling reactions that are not achievable through traditional means. nsf.govbeilstein-journals.org

Oxidative cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures. In this type of reaction, two different C-H bonds are coupled directly, often with the aid of a palladium catalyst and an oxidant. The use of perfluoroarenes in palladium-catalyzed oxidative cross-coupling reactions with aromatic heterocycles has been demonstrated. dntb.gov.ua

Given its polyfluorinated and electron-deficient nature, this compound could plausibly participate in such transformations. The reaction would likely proceed through a mechanism involving either C-H or C-F bond activation by the transition metal center. This would allow for the coupling of the this compound core with other aromatic or heteroaromatic systems, providing a modern synthetic route to complex fluorinated molecules.

C-H Activation and Functionalization Strategies in Fluorinated Arenes

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents in this compound acidifies the aromatic protons, making them susceptible to deprotonation by strong bases. This characteristic is exploited in directed ortho-metalation (DoM) strategies, a powerful tool for regioselective C-H functionalization. In DoM, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, the fluorine and trifluoromethyl groups themselves can act as moderate directing groups. d-nb.info

The general principle of DoM involves the interaction of an aromatic compound bearing a directing metalation group (DMG) with an alkyllithium reagent. wikipedia.org The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium. This proximity effect directs the strong base to deprotonate the nearest ortho C-H bond, forming a stable aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new functional group at a specific position. wikipedia.orgbaranlab.org

While specific studies detailing the DoM of this compound are not abundant in the provided search results, the principles of DoM on fluorinated arenes suggest that lithiation would occur at the C2 or C6 positions, directed by the fluorine and trifluoromethyl groups. The resulting organolithium species would then be amenable to reaction with various electrophiles, leading to the introduction of a wide range of substituents.

Palladium-catalyzed C-H functionalization represents another key strategy. These reactions often proceed via different mechanisms, including concerted metalation-deprotonation or oxidative addition. While specific examples for this compound are not detailed in the provided search results, the general applicability of these methods to electron-deficient arenes suggests its potential as a substrate.

Other Significant Reaction Pathways

Beyond C-H activation, this compound can participate in other important reaction types, primarily driven by its electron-deficient nature.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine and trifluoromethyl groups stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. nih.gov Generally, in SNAr reactions on polyfluoroarenes, the rate of substitution follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the strong electron-withdrawing effect of fluorine. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: While this compound itself is not directly used in cross-coupling reactions without prior functionalization, its halogenated derivatives are valuable substrates. For instance, brominated or iodinated this compound can readily participate in palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Brominated this compound would be a suitable substrate for coupling with various aryl or vinyl boronic acids or esters to form C-C bonds. nih.govresearchgate.netmdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. A halogenated derivative of this compound could be coupled with a variety of alkynes to introduce alkynyl moieties. wikipedia.orgsoton.ac.ukorganic-chemistry.orglibretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. This would be a key method for introducing amino groups onto the this compound scaffold from a corresponding halide. organic-chemistry.orgalfa-chemistry.comorganic-synthesis.comrug.nlwuxiapptec.com

Reduction of the Trifluoromethyl Group: The trifluoromethyl group is generally stable; however, under specific conditions, it can be reduced. Methods for the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group have been developed, often involving radical intermediates or base-promoted elimination pathways. ccspublishing.org.cnresearchgate.netresearchgate.net These transformations are valuable for modifying the electronic and steric properties of the molecule.

Defluorination: Protolytic defluorination of trifluoromethyl-substituted arenes can occur in the presence of superacids. This process can lead to the formation of reactive electrophilic species, which can then participate in Friedel-Crafts-type reactions. nih.gov

The following table summarizes the key reaction pathways applicable to this compound and its derivatives:

| Reaction Type | Description | Key Reagents/Catalysts | Potential Products |

| Directed ortho-Metalation (DoM) | Regioselective C-H activation at the ortho position to the directing groups (F and CF₃). | Alkyllithium reagents (e.g., n-BuLi, s-BuLi) | ortho-Functionalized this compound derivatives. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of an aromatic fluorine atom by a nucleophile. | Strong nucleophiles (e.g., alkoxides, amines, thiols) | Ethers, amines, and thioethers of difluorobenzotrifluoride. |

| Suzuki-Miyaura Coupling | C-C bond formation between a halogenated derivative and an organoboron compound. | Palladium catalyst, base, aryl/vinyl boronic acids or esters | Arylated or vinylated this compound derivatives. |

| Sonogashira Coupling | C-C bond formation between a halogenated derivative and a terminal alkyne. | Palladium catalyst, copper(I) cocatalyst, base, terminal alkynes | Alkynylated this compound derivatives. |

| Buchwald-Hartwig Amination | C-N bond formation between a halogenated derivative and an amine. | Palladium catalyst, base, primary or secondary amines | Aminated this compound derivatives. |

| Reduction of CF₃ Group | Selective conversion of the trifluoromethyl group to a difluoromethyl group. | Radical initiators, reducing agents | 3,5-Difluorobenzodifluoride derivatives. |

| Defluorination | Removal of fluorine atoms from the trifluoromethyl group. | Superacids | Electrophilic intermediates leading to Friedel-Crafts products. |

Advanced Spectroscopic and Analytical Characterization for Research on 3,5 Difluorobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3,5-Difluorobenzotrifluoride and its derivatives. beilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. unimelb.edu.au

1H, 13C, and 19F NMR Techniques

¹H NMR: Proton NMR is fundamental in organic chemistry for identifying the number and type of hydrogen atoms in a molecule. For this compound, the aromatic protons would exhibit specific chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and trifluoromethyl groups.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of a molecule. In this compound, distinct signals would be observed for the trifluoromethyl carbon, the fluorinated aromatic carbons, and the other aromatic carbons, with their chemical shifts reflecting the electronic environment. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgmagritek.com It offers a wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.org For this compound, ¹⁹F NMR would show distinct signals for the two fluorine atoms on the benzene (B151609) ring and the three fluorine atoms of the trifluoromethyl group, with their coupling patterns providing crucial structural information. For instance, in derivatives like 3,7-difluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, ¹⁹F NMR is used to confirm the production yield. google.com

Table 1: Representative NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.20 | s | - | Ar-H |

| ¹H | 7.71 | s | - | Ar-H |

| ¹³C | 115.23–116.46 | m | - | C-F |

| ¹³C | 122.71 | q | 272.9 | CF₃ |

| ¹³C | 131.59 | q | 33.1 | C-CF₃ |

| ¹⁹F | -75.8 | s | - | CF₃ |

This table presents hypothetical data for illustrative purposes and is based on typical values found for similar structures. mdpi.comrsc.org

Advanced NMR Methods for Complex Derivatives

For more complex derivatives of this compound, advanced NMR techniques are indispensable for unambiguous structural assignment. unimelb.edu.aubruker.com These methods help to resolve overlapping signals and establish through-bond and through-space correlations between nuclei.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons (¹H-¹H), protons and directly attached carbons (¹H-¹³C), and long-range proton-carbon correlations (¹H-¹³C over 2-3 bonds), respectively. srce.hr These are crucial for assembling the complete molecular structure of complex derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of atoms, which is vital for elucidating the stereochemistry and conformation of molecules.

Computational NMR: The combination of experimental NMR data with quantum mechanical calculations, such as Density Functional Theory (DFT), can aid in the accurate prediction of NMR parameters and the assignment of complex stereoisomers. beilstein-journals.org

Vibrational Spectroscopy (IR and Raman) in Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. americanpharmaceuticalreview.comedinst.com These techniques are highly sensitive to the molecular structure, symmetry, and bonding, making them powerful tools for the characterization of this compound and its derivatives. derpharmachemica.com

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups and bond vibrations. For this compound, characteristic IR bands would be observed for:

C-F stretching: These vibrations typically appear in the region of 1100-1400 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

CF₃ group vibrations: The trifluoromethyl group will have its own set of characteristic stretching and bending vibrations.

Variations in the positions and intensities of these bands in derivatives can provide valuable information about changes in substitution patterns and electronic effects. americanpharmaceuticalreview.com

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. edinst.com A key advantage of Raman spectroscopy is its ability to analyze aqueous samples with minimal interference from water. The selection rules for Raman activity differ from those for IR activity, often providing additional structural information. edinst.com

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by several orders of magnitude for molecules adsorbed onto a nanostructured metal surface, such as gold or silver. clinmedjournals.orgwikipedia.orgspectroscopyonline.com This enhancement allows for the detection of trace amounts of an analyte, potentially down to the single-molecule level. clinmedjournals.orgwikipedia.org For research on this compound and its derivatives, SERS could be employed for:

Trace-level detection: Identifying and quantifying minute quantities of the compound or its derivatives in complex mixtures.

Interfacial studies: Investigating the interaction of these molecules with metal surfaces, which is relevant in fields like catalysis and materials science.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR, Raman |

| CF₃ Symmetric Stretch | ~1350 | IR, Raman |

| CF₃ Asymmetric Stretch | ~1170, ~1130 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

This table presents expected ranges and is for illustrative purposes. Actual values can vary based on the specific molecular environment. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. neu.edu.trwhitman.edu

Upon introduction into the mass spectrometer, molecules of this compound are ionized, typically forming a molecular ion (M⁺). The mass of this ion provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure. whitman.eduscienceready.com.au For this compound, common fragmentation pathways would likely involve the loss of:

A fluorine atom.

The trifluoromethyl group (CF₃).

Other fragments resulting from the cleavage of the aromatic ring.

The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule and identify unknown derivatives. srce.hracdlabs.com Different ionization techniques, such as electron impact (EI) or electrospray ionization (ESI), can be used depending on the lability of the compound and the desired fragmentation information. acdlabs.com Collision-activated dissociation (CAD) and other tandem MS techniques can provide even more detailed structural information by fragmenting specific ions. nsf.gov

Table 3: Common Fragments in the Mass Spectrum of a Halogenated Benzotrifluoride (B45747) Derivative

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular ion |

| [M-F]+ | Loss of a fluorine atom |

| [M-CF₃]+ | Loss of the trifluoromethyl group |

| [C₆H₃F₂]+ | Phenyl ring with two fluorine atoms |

This table illustrates potential fragmentation patterns. google.commiamioh.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. covalentmetrology.com It provides detailed information about the arrangement of atoms within a crystal lattice, enabling the identification of crystalline phases, determination of lattice parameters, and characterization of crystallite size and strain. covalentmetrology.comforcetechnology.com The technique is based on the constructive interference of a monochromatic X-ray beam scattered by the electron clouds of atoms in a crystalline sample, governed by Bragg's Law. covalentmetrology.commpg.de

In research involving derivatives of this compound, single-crystal XRD is particularly valuable for elucidating the precise three-dimensional molecular structure. For instance, a study on 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, which are structurally related to derivatives of this compound, utilized single-crystal X-ray diffraction to perform a comprehensive structural analysis. nih.gov The research revealed that the presence of fluorine substituents in the ortho-positions (relative to the amino group) leads to a distortion of bond angles and imparts a quinoid character to the phenyl rings. nih.gov The analysis also detailed the intricate network of intermolecular interactions, including N—H⋯N, N—H⋯F, and N—H⋯O hydrogen bonds, as well as π-stacking interactions, which dictate the supramolecular assembly in the solid state. nih.gov

For polycrystalline materials, such as coordination polymers or metal-organic frameworks (MOFs) incorporating fluorinated ligands, powder XRD (PXRD) is employed. researchgate.net The resulting diffraction pattern serves as a fingerprint for phase identification and can be used for quantitative analysis through methods like Rietveld refinement, which matches a theoretical diffraction pattern to the experimental data. researchgate.netretsch.com

Table 1: Representative Crystallographic Data for a 3,5-Difluorinated Benzene Derivative This table presents example data derived from the structural study of 4-amino-3,5-difluorobenzonitrile, a compound featuring the 3,5-difluorophenyl moiety.

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Chemical Formula | C₇H₄F₂N₂ | Defines the elemental composition of the molecule. | nih.gov |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | nih.gov |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | nih.gov |

| Key Bond Angles | Distorted from ideal values | Indicates steric and electronic effects of the fluorine substituents on the molecular geometry. | nih.gov |

| Intermolecular Interactions | N—H⋯N hydrogen bonds, C—H⋯F contacts, π-stacking | Reveals the forces governing the crystal packing and solid-state architecture. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. numberanalytics.commeasurlabs.comeag.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.comspecs-group.com The binding energy of these emitted photoelectrons is characteristic of the element from which they originated and its chemical environment (oxidation state and bonding). numberanalytics.commdpi.com

For research on this compound and its derivatives, particularly in the context of polymers and surface-modified materials, XPS provides critical information. wright.eduistis.sh.cn The analysis can confirm the presence and quantify the concentration of fluorine, carbon, and other elements on a surface. High-resolution spectra of the C 1s and F 1s regions are particularly insightful. The C 1s spectrum of a fluorinated compound will show multiple peaks corresponding to carbon atoms with different numbers of fluorine neighbors (e.g., C-C, C-F, CF₂, CF₃), each shifted to a higher binding energy due to the high electronegativity of fluorine. utl.pt

A key aspect of analyzing fluorinated systems with XPS is the careful assignment of peaks. Studies on fluorinated polymers have shown that using the binding energy difference between fluorine and carbon peaks can be more reliable than using absolute binding energies for identifying chemical states. utl.pt XPS can also be combined with ion sputtering (e.g., with argon ions) to perform depth profiling, which reveals the elemental composition as a function of depth into the material. measurlabs.comeag.com This is especially useful for analyzing thin films or surface gradients in fluorination.

Table 2: Typical Information Obtained from XPS Analysis of Fluorinated Benzotrifluoride Derivatives This table outlines the kind of data XPS provides for materials containing this compound units, based on established principles of the technique.

| Measurement | Information Derived | Example Application | Reference |

|---|---|---|---|

| Survey Scan | Elemental composition of the surface (all elements except H, He). | Confirming the presence of C, F, O, etc., in a surface-functionalized polymer. | measurlabs.com |

| High-Resolution C 1s Scan | Identification and quantification of different carbon chemical states (e.g., C-H, C-C, C-F, C=O, CF₃). | Assessing the degree and nature of fluorination or functionalization on a polymer backbone. | utl.ptntu.edu.tw |

| High-Resolution F 1s Scan | Information on the bonding environment of fluorine atoms. | Distinguishing between covalent C-F bonds and ionic fluoride (B91410). | escholarship.orgntu.edu.tw |

| Depth Profiling | Elemental composition as a function of depth. | Characterizing the thickness and uniformity of a fluorinated coating on a substrate. | measurlabs.comeag.com |

| Atomic Ratio (e.g., F/C) | Stoichiometry of the surface layer. | Quantifying the surface fluorination level of a material. | utl.pt |

Computational Chemistry and Theoretical Investigations of 3,5 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its properties and reactivity. These methods, which range from semi-empirical to high-level ab initio calculations, solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and energy levels.

For 3,5-difluorobenzotrifluoride, such calculations would reveal the influence of the electron-withdrawing fluorine atoms and the potent trifluoromethyl (-CF3) group on the electron density of the aromatic ring. These substituents significantly modulate the electronic properties of the benzene (B151609) ring. Quantum chemical methods can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's spectral properties and its reactivity toward electrophiles and nucleophiles. While specific studies detailing the electronic structure of this compound are sparse, related research on fluorinated aromatics confirms the strong electron-withdrawing nature of its substituents, which is key to its chemical behavior. researchgate.netsci-hub.se

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. wright.edu DFT calculates the electronic energy of a system based on its electron density, offering a practical approach to studying complex molecules. acs.orgpitt.eduwright.edu

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. semanticscholar.orgvulcanchem.com This involves finding the minimum energy structure on the potential energy surface. For this compound, a DFT geometry optimization would precisely calculate bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on General DFT Data) Note: This table is an illustration of typical output from a DFT geometry optimization. Exact values would require a specific calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C(1) | C(2) | ~1.39 Å | ||

| Bond Length | C(1) | C(ar) | ~1.40 Å | ||

| Bond Length | C(3) | F | ~1.35 Å | ||

| Bond Length | C(ar) | C(CF3) | ~1.50 Å | ||

| Bond Length | C(CF3) | F | ~1.34 Å | ||

| Bond Angle | C(2) | C(1) | C(6) | ~120° | |

| Bond Angle | C(2) | C(3) | F | ~120° |

DFT calculations are used to determine the distribution of electron density within the molecule. govinfo.gov For this compound, the strong electronegativity of the fluorine atoms and the -CF3 group pulls electron density away from the benzene ring. This effect is particularly pronounced, making the aromatic ring electron-deficient.

This electron distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a significant region of positive potential on the aromatic ring, particularly at the positions ortho and para to the -CF3 group, while negative potential would be concentrated around the fluorine atoms. Such analyses have been performed on the products derived from the nitration of this compound, confirming the powerful influence of these substituents on the electronic environment. researchgate.netsci-hub.se These maps are invaluable for predicting how the molecule will interact with other species.

The electronic information derived from DFT calculations allows for the prediction of chemical reactivity. The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (NAS). Experimental and model reaction studies have confirmed that the electrophilic sites at the 3- and 5-positions (where the fluorine atoms are located) are sufficiently activated by the meta-directing -CF3 group to undergo displacement reactions with nucleophiles like bis-phenolates under relatively mild conditions. This reactivity is fundamental to its use in synthesizing poly(arylene ether)s.

DFT can be used to model the entire reaction pathway for such substitutions, calculating the energies of intermediates and transition states to determine the activation energy barrier. This provides a detailed, mechanistic understanding of why the reaction proceeds and what factors influence its rate and outcome. For instance, DFT calculations have been employed to study the C-H arylation of fluoroarenes, including this compound, providing insight into the catalytic cycle.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's dynamic behavior. While quantum calculations focus on the static properties of a single molecule, MD simulations can explore the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules.

For this compound, MD simulations could be used to study its solvation properties, its diffusion in various media, and its interaction with surfaces or macromolecules. For example, simulations could model the aggregation behavior of this molecule at an interface or its transport through a membrane. Although specific MD studies on this compound are not prominent in the literature, the techniques are well-established for other fluorinated aromatic compounds, where they are used to understand hydration, conformational dynamics, and interactions within biological systems.

Computational Estimation of Acidic/Basic Properties of Related Fluorinated Systems (e.g., pKa)

Computational methods can predict the pKa of a molecule, which quantifies its acidity in a given medium. The pKa is directly related to the Gibbs free energy change of the deprotonation reaction. DFT calculations, often combined with a solvation model, can compute this energy change with reasonable accuracy.

For this compound, the molecule itself does not have a readily ionizable proton. However, the substituents have a profound effect on the acidity of any functional groups that might be added to the ring or on the Lewis acidity of the molecule. The strong electron-withdrawing nature of the two fluorine atoms and the -CF3 group would significantly increase the acidity of, for example, a hydroxyl or amino group attached to the ring, thereby lowering its pKa compared to the unsubstituted analogue. This is due to the stabilization of the resulting conjugate base through inductive effects. While the exact pKa of a substituted this compound would require a specific calculation, the principles are well-understood from studies on other fluorinated compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzotrifluoride (B45747) |

| 3-(Trifluoromethyl)aniline |

| Poly(arylene ether)s |

| Fluorinated nitrotoluenes |

Studies on Intermolecular Interactions and Crystal Packing

Theoretical investigations into the crystal structure of aromatic compounds are often approached through computational crystal structure prediction (CSP) methods. nih.govarxiv.org These methods explore vast numbers of possible packing arrangements, ranking them by lattice energy to identify the most stable polymorphs. nih.govmdpi.com For molecules like this compound, the accuracy of these predictions relies on sophisticated computational models, such as those employing density functional theory (DFT) with corrections for dispersion forces (DFT-D), which are crucial for describing the weak interactions that influence crystal packing. nih.govarxiv.org

The intermolecular interactions expected to be significant in the crystal lattice of this compound include C—H···F and F···F contacts. The presence of multiple fluorine atoms makes these interactions particularly important. Studies on other fluorinated aromatic compounds have shown that C–H⋯F–C interactions can play a structure-directing role, often being more significant than C–F⋯F–C contacts due to a more dominant electrostatic contribution. rsc.org The trifluoromethyl group, with its high density of fluorine atoms, further contributes to these potential interactions.

To qualitatively and quantitatively analyze these non-covalent interactions, several computational techniques are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms, which provides evidence for the existence and characterizes the nature of intermolecular interactions. researchgate.net

Non-Covalent Interaction (NCI) Index: NCI analysis provides a visual representation of non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds and van der Waals forces) and repulsive forces. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT): SAPT calculations can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, offering deep insight into the nature of the stabilizing forces. researchgate.net

In the absence of a specific published crystal structure for this compound, we can infer the likely interactions based on studies of analogous molecules. For instance, research on fluorinated benzenes and related compounds highlights the prevalence of a variety of weak intermolecular contacts that dictate the supramolecular assembly. rsc.orgsci-hub.se

A hypothetical analysis of the this compound dimer and its crystal packing would likely reveal a network of weak interactions. The table below summarizes the types of intermolecular interactions that would be computationally investigated to understand the crystal packing.

| Interaction Type | Description | Potential Role in Crystal Packing |

| C—H···F | A weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom. | These interactions are expected to be numerous and play a significant role in directing the overall crystal packing, connecting molecules into larger motifs. rsc.org |

| F···F | Contacts between fluorine atoms of neighboring molecules. | While often considered repulsive or weakly attractive, these contacts can contribute to the overall lattice energy and influence the packing efficiency. rsc.org |

| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. | The electron-withdrawing substituents may influence the nature of the π-stacking, potentially leading to offset or parallel-displaced arrangements. |

| C—H···π | An interaction between a C-H bond and the π-system of the benzene ring. | These interactions contribute to the stabilization of the crystal lattice. |

Detailed computational studies would be required to determine the precise geometry of the unit cell, the space group, and the relative importance of these different interactions in the solid state of this compound. Such studies provide invaluable insights into how molecular-level properties translate into macroscopic material characteristics.

Applications of 3,5 Difluorobenzotrifluoride in Interdisciplinary Chemical Research

Role as a Key Building Block in Organic Synthesis

The strategic placement of electron-withdrawing fluorine atoms and a trifluoromethyl group on the benzene (B151609) ring makes 3,5-difluorobenzotrifluoride a valuable synthon in organic chemistry.

This compound is utilized as a foundational component in the construction of more intricate molecular architectures. The presence of the trifluoromethyl and difluoro-substituted phenyl ring is a key feature in the synthesis of various complex organic molecules. Its reactivity allows it to be incorporated into larger structures through reactions such as nucleophilic aromatic substitution. wright.edu For instance, it can be used to create poly(arylene ether)s, a class of high-performance polymers. wright.edu The electron-withdrawing nature of the substituents enhances the compound's utility in forming complex structures with tailored properties.

This compound serves as a starting material for the synthesis of other valuable fluorinated compounds, including carboxylic acids and nitriles. These derivatives are themselves important intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comhokudai.ac.jp The conversion to a nitrile, such as 3,5-difluorobenzonitrile (B1349092), creates a versatile intermediate that can be used in the development of materials for organic light-emitting diodes (OLEDs) and in organometallic catalysis. ossila.com The synthesis of fluorinated aromatic carboxylic acids from readily available fluorinated aromatic compounds like this compound is a key area of research, providing new building blocks for various applications. hokudai.ac.jp

Applications in Medicinal and Pharmaceutical Chemistry

The incorporation of fluorine into drug candidates can significantly alter their physicochemical and biological properties. This compound is a key intermediate in the development of new therapeutic agents. guidechem.com

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. guidechem.com The fluorinated phenyl ring is a common motif in many biologically active molecules. Its presence can influence a drug's ability to bind to its target receptor. The compound serves as a precursor for more complex molecules that are evaluated for their potential therapeutic effects. lookchem.com The development of new drugs often relies on the availability of such versatile building blocks to create a diverse range of candidate molecules for screening. lookchem.comresearchgate.net

Table 1: Examples of Drug Candidates or Classes Utilizing Fluorinated Benzene Derivatives

| Drug/Compound Class | Therapeutic Area | Role of Fluorinated Moiety |

| Kinase Inhibitors | Oncology, Inflammation | Enhanced binding affinity and selectivity for the target kinase. |

| Antiviral Agents | Infectious Diseases | Improved metabolic stability and oral bioavailability. hyphadiscovery.com |

| CNS Drugs | Neurology, Psychiatry | Increased ability to cross the blood-brain barrier. mdpi.com |

| Anti-inflammatory Drugs | Various | Modulation of pharmacokinetic properties. |

The introduction of the this compound moiety into a drug molecule can lead to improved pharmacological properties. tcichemicals.com The fluorine atoms and the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov This can lead to a longer half-life and improved bioavailability of the drug. mdpi.comtcichemicals.com Furthermore, the electron-withdrawing nature of these substituents can modulate the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the biological target and thus enhanced potency. openaccessjournals.com The strategic use of such fluorinated building blocks is a key strategy in modern drug design to create safer and more effective medicines. openaccessjournals.com

Advanced Materials Science Applications

The unique properties of this compound also make it a valuable component in the field of materials science. netascientific.com It is used in the synthesis of high-performance polymers and other advanced materials. wright.edunetascientific.com For example, it can be polymerized through nucleophilic aromatic substitution to form poly(arylene ether)s, which exhibit desirable thermal and chemical resistance. wright.eduwright.edu The fluorine content contributes to properties such as low dielectric constant and hydrophobicity, which are beneficial for applications in electronics and coatings. netascientific.comnbinno.com Research has explored its use in creating materials for organic light-emitting diodes and other electronic devices. ossila.comnbinno.com

Precursor for Functional Polymers and Optoelectronic Materials

The unique electronic characteristics of this compound make it a significant precursor in the synthesis of functional polymers. These polymers are designed to have specific properties and applications, often in the realm of advanced materials and electronics. mdpi.com The incorporation of fluorine and trifluoromethyl groups into a polymer backbone can significantly alter its physical and chemical properties, including thermal stability, solubility, and electronic behavior. nih.govossila.com

The development of materials for optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs), is a key area where fluorinated building blocks are employed. ossila.comeuropean-mrs.com While direct research on this compound in OLEDs is not extensively detailed, analogous structures like 3,5-difluorobenzonitrile are used to create materials with thermally activated delayed fluorescence (TADF), a crucial mechanism for high-efficiency OLEDs. ossila.com In these systems, the difluorinated benzene core acts as an electron-accepting unit. ossila.com The chromophore size can be expanded through nucleophilic aromatic substitution reactions, where the fluorine atoms are displaced by other functional groups, such as carbazole (B46965) derivatives, to create new emitter molecules. ossila.com This synthesis strategy suggests that this compound could similarly be used to build novel host or emitter materials for optoelectronic applications.

Research into functional polymers often focuses on creating materials with tailored properties for specific, high-performance applications like organic electronics. mdpi.comnih.gov The synthesis of these polymers can be achieved through various methods, including post-polymerization modification and controlled polymerization strategies. mdpi.comnih.gov The introduction of the trifluoromethylphenyl group from this compound into a polymer chain is a route to achieving desirable characteristics for functional devices. nih.gov

Development of Poly(arylene ether)s and Related Architectures

This compound is a particularly effective monomer for the synthesis of poly(arylene ether)s (PAEs). wright.edu PAEs are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding industrial applications. nih.gov The general method for synthesizing PAEs involves a nucleophilic aromatic substitution (NAS) polycondensation reaction between an activated dihalide and a bisphenate salt. kpi.ua

In this context, this compound serves as an activated "B2" monomer, where the two fluorine atoms are the leaving groups for the substitution reaction. wright.edu The strong electron-withdrawing effect of the para-trifluoromethyl group activates the C-F bonds at the meta positions (positions 3 and 5) toward nucleophilic attack by a bisphenoxide comonomer. wright.edu This high reactivity allows for the formation of high molecular weight polymers under typical polycondensation conditions.

Research conducted at Wright State University has specifically investigated the polymerization behavior of this compound. wright.edu Through NMR spectroscopy and model reactions, it was confirmed that the electrophilic sites at the 3 and 5 positions are sufficiently activated for NAS reactions, enabling its use in the synthesis of novel PAEs. wright.edu The incorporation of the trifluoromethylphenylene unit into the PAE backbone is intended to tune the physical and electronic properties of the resulting polymer. wright.edu By selecting different bisphenol co-monomers, a wide variety of PAE architectures can be created with tailored characteristics.

| Monomer | Polymer Class | Synthesis Method | Key Feature |

| This compound | Poly(arylene ether) (PAE) | Nucleophilic Aromatic Substitution (NAS) Polycondensation | Serves as an activated B2 monomer due to the electron-withdrawing trifluoromethyl group. wright.edu |

| 3,5-Difluorobenzene Sulfonamides | Poly(arylene ether) (PAE) | Nucleophilic Aromatic Substitution (NAS) Polycondensation | Allows for tuning of thermal and electronic properties by altering substituents on the sulfonamide group. wright.edu |

The properties of these polymers, such as glass transition temperature (Tg) and thermal stability, are influenced by the structure of the polymer backbone. For instance, studies on related poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides show that the thermal properties can be systematically adjusted by changing the length of the alkyl chains on the pendent groups. wright.edu This demonstrates the high degree of control over material properties that is possible when using functionalized difluorinated monomers in PAE synthesis.

Agrochemical Research Applications

The trifluoromethyl group (-CF3) is a prevalent structural motif in modern agrochemicals, with over 40% of fluorine-containing pesticides on the market featuring this group. nih.gov Its inclusion can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to more effective and persistent crop protection agents. nih.govresearchoutreach.org

This compound and its derivatives are valuable building blocks in the synthesis of these complex agrochemical compounds. guidechem.com For example, 4-bromo-3,5-difluorobenzotrifluoride (B1273052) is cited as a key intermediate used in the synthesis of agrochemicals. guidechem.com The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the difluoro-trifluoromethylphenyl core imparts the desirable properties associated with these groups.

Similarly, 3,5-Difluoro-4-(trifluoromethyl)aniline, a closely related derivative, is utilized in the production of agrochemicals. The aniline (B41778) functional group allows for a wide range of subsequent reactions to build the final active ingredient. The presence of the trifluoromethyl and fluorine substituents on the aromatic ring is noted to enhance the molecule's reactivity in key synthetic steps.

Environmental and Toxicological Research Considerations Academic Perspective

Academic Studies on Environmental Fate and Transformation Pathways

The environmental fate of 3,5-Difluorobenzotrifluoride, a synthetic organofluorine compound, is governed by a combination of physical, chemical, and biological processes that dictate its persistence, transport, and potential transformation in various environmental compartments. itrcweb.orgcdc.gov Key factors influencing its environmental behavior include its moderate water solubility, high volatility, and the strength of the carbon-fluorine bonds. guidechem.com

Abiotic Degradation:

Photodegradation: Studies have shown that photodegradation can be a significant pathway for the breakdown of halogenated aromatic compounds in aquatic environments. epa.govmdpi.com The presence of photosensitizers, such as dissolved organic matter naturally present in water bodies, can facilitate the degradation of such compounds under visible light. csic.es While specific data on the photolytic half-life of this compound is limited, related fluorinated aromatic compounds are known to undergo photodegradation. csic.esresearchgate.netresearchgate.net The process typically involves the absorption of light energy, leading to the cleavage of chemical bonds. For benzotrifluorides, this could involve the transformation of the trifluoromethyl group or the aromatic ring.

Hydrolysis: The carbon-fluorine bond is exceptionally strong, making compounds like this compound generally resistant to hydrolysis under typical environmental conditions. google.com However, under specific conditions, such as in the presence of strong alkaline substances, hydrolysis of related compounds has been observed. acs.org

Biotic Degradation:

The biodegradation of highly fluorinated compounds like this compound presents a significant challenge for microorganisms due to the stability of the C-F bond. nih.gov While some microbes have demonstrated the ability to degrade certain polyfluorinated substances, the process is often slow and may require specific environmental conditions. nih.govnih.gov

Aerobic Biodegradation: Under aerobic conditions, the initial steps of degradation often involve oxidation reactions catalyzed by microbial enzymes. miljodirektoratet.no However, the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group in this compound can make it less susceptible to oxidative attack compared to non-fluorinated analogues. sci-hub.se

Anaerobic Biodegradation: In anaerobic environments, reductive dehalogenation can be a key degradation pathway for halogenated compounds. scirp.org This process involves the removal of halogen atoms and their replacement with hydrogen. While documented for chlorinated and brominated aromatics, the defluorination of aromatic rings is considered more challenging. scirp.org

Environmental Transport:

Due to its volatility, this compound has the potential for atmospheric transport. guidechem.com If released into the air, it can be dispersed over significant distances. itrcweb.org Its moderate solubility in water suggests that it can also be transported in aquatic systems, with potential for partitioning between water and sediment. guidechem.comepa.gov

Research on Biological Interactions and Mechanism of Action

The biological interactions and toxicological mechanisms of this compound are areas of ongoing research. The presence of multiple fluorine atoms and a trifluoromethyl group on the benzene (B151609) ring significantly influences its chemical properties and, consequently, its interactions with biological systems. cymitquimica.com

The high lipophilicity conferred by the fluorine atoms may facilitate the compound's ability to cross biological membranes. cymitquimica.com Once inside an organism, it may interact with various cellular components, including proteins and enzymes. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially influencing its binding to biological targets.

Research into the toxicological properties of related fluorinated and chlorinated aromatic compounds provides some insights. For instance, studies on 3,3'-dichlorobenzidine, another halogenated aromatic compound, have investigated its metabolism and carcinogenic potential. epa.govnih.gov These studies often focus on how the compound is processed by the body and whether its metabolites are more or less toxic than the parent compound.

While specific studies on the mechanism of action for this compound are not widely available in the public domain, research on similar compounds suggests potential modes of interaction. For example, some halogenated aromatic compounds have been shown to interfere with enzymatic processes or act as antagonists for certain receptors. nih.gov The introduction of fluorine atoms can sometimes enhance the metabolic stability of a molecule, which can be a desirable trait in pharmaceutical development but may also lead to bioaccumulation in an environmental context. cymitquimica.com

Methodologies for Detection and Analysis in Environmental Matrices

The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and air are crucial for monitoring its presence and understanding its environmental fate. nih.govresearchgate.net The analytical methods employed must be sensitive enough to detect trace levels of the compound and selective enough to distinguish it from other co-contaminants. amecj.comresearchgate.net

Sample Preparation:

Before instrumental analysis, environmental samples typically require a preparation step to extract and concentrate the analyte of interest and remove interfering substances. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for extracting organic compounds from aqueous samples. ipinnovative.comsigmaaldrich.com A water sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds. google.cometamu.educhromatographyonline.com In GC, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. etamu.edu The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for definitive identification and quantification. nih.govetamu.edu The structure of this compound can be confirmed by GC-MS analysis. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used for the analysis of a wide range of organic compounds. mst.or.jpadvancechemjournal.comlibretexts.org It is particularly useful for compounds that are not sufficiently volatile for GC analysis. chromatographytoday.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. libretexts.org Separation occurs based on the differential partitioning of the analytes between the two phases. advancechemjournal.com Various detectors, including UV-Vis and mass spectrometry (LC-MS), can be coupled with HPLC for detection and quantification. nih.govresearchgate.netlibretexts.org

The choice of analytical method often depends on the specific environmental matrix being analyzed, the expected concentration of the analyte, and the required level of sensitivity and selectivity. ipinnovative.com

Interactive Data Table: Analytical Techniques for this compound and Related Compounds

| Analytical Technique | Principle | Application | Sample Matrix |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. etamu.educhromatographyonline.com | Identification and quantification of volatile and semi-volatile organic compounds. nih.govgoogle.com | Water, Air, Soil |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comlibretexts.org | Analysis of a wide range of organic compounds, including those not suitable for GC. mst.or.jpchromatographytoday.com | Water, Wastewater |

| Solid-Phase Extraction (SPE) | Extraction and concentration of analytes from a liquid sample onto a solid sorbent. ipinnovative.comsigmaaldrich.com | Sample preparation for instrumental analysis. nih.gov | Water |

| Liquid-Liquid Extraction (LLE) | Partitioning of an analyte between two immiscible liquid phases. nih.gov | Sample preparation for instrumental analysis. | Water |

Future Research Directions and Challenges in 3,5 Difluorobenzotrifluoride Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of polyfluorinated aromatic compounds like 3,5-Difluorobenzotrifluoride has traditionally relied on methods that are often inefficient or environmentally hazardous. cas.cn Classic routes such as the Balz-Schiemann reaction involve potentially explosive diazonium salts, while halogen exchange (halex) reactions typically require harsh conditions and are limited to activated, electron-deficient substrates. cas.cn A significant challenge lies in moving away from these protocols towards greener and more efficient alternatives.

Future research will focus on several key areas: